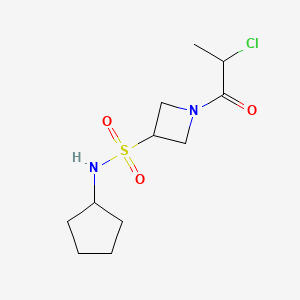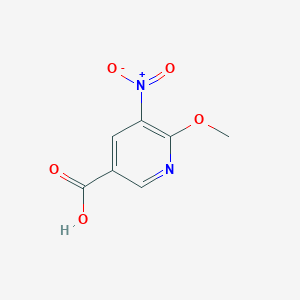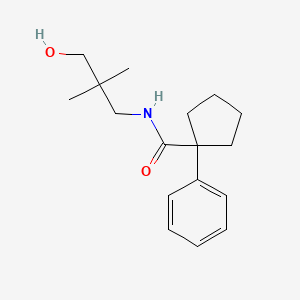
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide, also known as HDPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopentane carboxamides and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Anticancer Potential
- Research has shown that functionalized amino acid derivatives, including compounds similar to N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide, have been evaluated for their in vitro cytotoxicity against human cancer cell lines. For instance, some derivatives exhibited significant cytotoxicity in ovarian and oral cancers, suggesting potential in designing new anticancer agents (Kumar et al., 2009).
2. Larvicidal Properties
- Carboxamide derivatives, closely related to the compound , have been synthesized and assessed for their effectiveness against mosquito larvae. This research highlights the potential use of these compounds in controlling mosquito populations and thereby reducing the spread of mosquito-borne diseases (Taylor et al., 1998).
3. Antimycobacterial Activity
- A series of N-alkoxyphenylhydroxynaphthalenecarboxamides, structurally similar to the compound, demonstrated significant antimycobacterial activity. Some compounds showed comparable or higher activity than standard drugs like rifampicin against Mycobacterium tuberculosis, which suggests their potential use in treating tuberculosis and related infections (Goněc et al., 2016).
4. Antibacterial and Anticancer Agents
- Research on coumarin and quinolinone-3-aminoamide derivatives, which are structurally analogous, revealed their potency in inhibiting cancer cell growth. Additionally, these compounds were evaluated for their antibacterial properties, indicating a broad spectrum of potential therapeutic applications (Matiadis et al., 2013).
5. Cognitive Enhancing Agents
- Studies on compounds like N-(2-Dimethylaminoethyl)carboxamide have shown promising results in reversing electroconvulsive shock-induced amnesia and protecting against hypoxia in mice, suggesting their potential as cognitive enhancers (Ono et al., 1995).
6. Antibacterial Activity of Carboxanilides
- Related compounds such as ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides have demonstrated significant antibacterial activity, particularly against Staphylococcus strains and Mycobacterium species, highlighting their potential as effective antibacterial agents (Kos et al., 2013).
Propiedades
IUPAC Name |
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-16(2,13-19)12-18-15(20)17(10-6-7-11-17)14-8-4-3-5-9-14/h3-5,8-9,19H,6-7,10-13H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUVTLMHZDEEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1(CCCC1)C2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




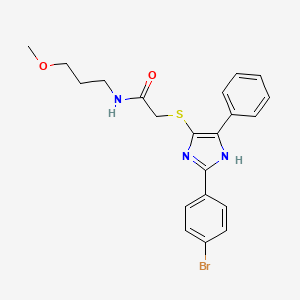
![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)
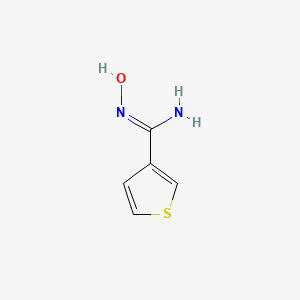
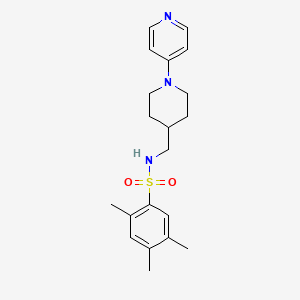
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2373018.png)
![4-(4-propoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2373019.png)
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373020.png)
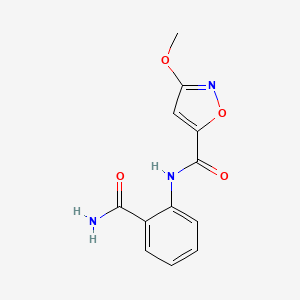
![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2373023.png)
